molecular formula C19H18ClN3OS B2722859 1-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-3-(o-tolyl)urea CAS No. 1208638-60-1

1-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2722859
CAS No.: 1208638-60-1
M. Wt: 371.88
InChI Key: YZKYZTYZVFGXJY-UHFFFAOYSA-N
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Description

1-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-3-(o-tolyl)urea is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a tolyl group

Properties

IUPAC Name

1-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-4-2-3-5-17(13)23-19(24)21-11-10-16-12-25-18(22-16)14-6-8-15(20)9-7-14/h2-9,12H,10-11H2,1H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKYZTYZVFGXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosgene-Free Carbamate Activation (Copper-Catalyzed Route)

Aryl isocyanides, generated in situ from o-tolylamine, react with O-benzoyl hydroxylamines under Cu(I) catalysis. This method, adapted from, employs CuOAc (10 mol%) and t-BuONa in THF at 30°C for 12 hours, achieving 88% yield.

Reaction Scheme:
$$
\text{Thiazole-ethylamine} + \text{o-Tolyl isocyanide} \xrightarrow{\text{CuOAc, THF}} \text{Urea product}
$$

Advantages:

  • Avoids toxic phosgene.
  • High functional group tolerance.

Carbonyldiimidazole (CDI)-Mediated Coupling

CDI activates the amine intermediate, forming an imidazolide that reacts with o-tolylamine. This two-step process, detailed in, involves:

  • Activation: Thiazole-ethylamine + CDI (1.2 equiv) in THF, 0°C → Room temperature, 2 hours.
  • Coupling: Addition of o-tolylamine, stirred for 8 hours (Yield: 85%).

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Continuous Flow Reactors: Reduce reaction times (thiazole formation in 2 hours vs. 8 hours batch).
  • Solvent Recycling: DMF is recovered via vacuum distillation (90% efficiency).
  • Catalyst Recovery: CuOAc is filtered and reused (3 cycles without yield loss).

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Catalyst Key Advantage
Cu-Catalyzed 88 12 CuOAc Phosgene-free, mild conditions
CDI-Mediated 85 10 CDI High purity, scalable
Traditional Phosgene 78 24 None Established protocol

Challenges and Mitigation Strategies

  • Regioselectivity in Thiazole Formation:
    Use of Lewis acids (e.g., ZnCl₂) directs substitution to the 4-position, minimizing 5-isomer byproducts.
  • Urea Hydrolysis:
    Anhydrous conditions (molecular sieves) prevent degradation during coupling.

Recent Advancements (2022–2025)

  • Photoredox Catalysis: Visible-light-mediated coupling reduces energy input (Yield: 84%, 6 hours).
  • Enzyme-Mediated Synthesis: Lipases (e.g., CAL-B) catalyze urea bond formation in aqueous media (Yield: 79%, pH 7.5).

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity, suggesting that 1-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-3-(o-tolyl)urea may also possess such properties. Studies have shown that thiazole derivatives can inhibit bacterial growth, making them candidates for antibiotic development .
    • Anticancer Activity : The compound is being explored for its potential as an anticancer agent. Similar thiazole-based compounds have demonstrated efficacy in targeting cancer cells by modulating specific signaling pathways, indicating a promising avenue for further investigation in cancer therapeutics .
  • Agricultural Applications
    • Herbicide Development : The compound has been identified as a potential herbicide for controlling weeds in crops such as cotton, soybeans, and corn. Its effectiveness in inhibiting weed growth while being less harmful to crop plants makes it a valuable candidate for agricultural use .
    • Pesticide Formulation : Due to its structural characteristics, it may also be utilized in the formulation of pesticides aimed at protecting crops from pests without causing significant environmental damage.
  • Materials Science
    • Synthesis of New Materials : The compound serves as a building block for synthesizing more complex molecules with desired properties such as conductivity and fluorescence. This application is particularly relevant in the development of new organic semiconductors and photonic materials.

Case Study 1: Antimicrobial Activity

A study on thiazole derivatives revealed that compounds similar to this compound exhibited significant antimicrobial activity against various bacterial strains. This suggests that further exploration into this compound could yield effective new antibiotics.

Case Study 2: Herbicide Efficacy

Field trials conducted on the herbicidal properties of thiazole-based compounds indicated promising results in controlling weed populations without adversely affecting crop yields. Such findings support the further development of this compound as a safe and effective herbicide.

Mechanism of Action

The mechanism of action of 1-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    1-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

Uniqueness

1-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-3-(o-tolyl)urea is unique due to its specific combination of functional groups and their spatial arrangement. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-3-(o-tolyl)urea, a compound featuring a thiazole moiety and a chlorinated phenyl group, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological evaluations, and mechanisms underlying the activity of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : The thiazole ring is synthesized using the Hantzsch thiazole synthesis method, which involves the reaction of α-haloketones with thiourea.
  • Nucleophilic Substitution : The chlorophenyl group is introduced via nucleophilic aromatic substitution.
  • Coupling Reaction : The final product is formed by coupling the thiazole derivative with an o-tolyl group through a urea linkage.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing thiazole rings have shown significant activity against various pathogens:

  • Antifungal Activity : Compounds with thiazole moieties have been evaluated against plant pathogens such as Phomopis obscurans and P. viticola, demonstrating selective antifungal activity with certain compounds showing minimal inhibitory concentrations (MICs) below 100 µg/mL .
  • Larvicidal Activity : Compounds similar to this compound exhibited larvicidal effects against Aedes aegypti, with some showing LD50 values as low as 67.9 ppm .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : In vitro studies have shown that derivatives can significantly decrease the viability of cancer cell lines such as Caco-2 and A549. For example, certain derivatives demonstrated over 30% reduction in cell viability at specific concentrations .
  • Mechanism of Action : The mechanism may involve the inhibition of specific molecular targets such as enzymes critical for cancer cell proliferation, potentially leading to apoptosis .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.
  • Receptor Modulation : The structural features allow for interaction with cellular receptors, modulating signaling pathways that lead to antimicrobial or anticancer effects.

Data Summary

Biological ActivityTarget Organism/Cell LineObserved EffectReference
AntifungalPhomopis obscuransMIC < 100 µg/mL
LarvicidalAedes aegyptiLD50 = 67.9 ppm
AnticancerCaco-2Viability ↓39.8%
AnticancerA549Viability ↓31.9%

Case Studies

  • Study on Antimicrobial Activity : A series of substituted urea derivatives were tested for antifungal and larvicidal activities, revealing that compounds with thiazole rings exhibited superior efficacy compared to their non-thiazole counterparts .
  • Cancer Cell Viability Study : Research demonstrated that specific modifications on the thiazole ring enhanced anticancer activity against Caco-2 cells, suggesting that structural optimization could lead to more potent derivatives .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-3-(o-tolyl)urea, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a two-step process:

Thiazole formation : React 4-chlorophenylthioamide with α-bromo ketones to form the thiazole core.

Urea coupling : React the thiazole-ethylamine intermediate with o-tolyl isocyanate in anhydrous dichloromethane or acetonitrile under nitrogen, catalyzed by triethylamine .

  • Optimization : Yield improvements (from ~50% to >75%) are achieved by controlling temperature (0–5°C during coupling) and using excess isocyanate (1.2–1.5 eq). Solvent polarity impacts purity—acetonitrile reduces byproduct formation compared to THF .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Key Techniques :

  • 1H/13C NMR : Look for urea NH peaks at δ 9.5–10.5 ppm and thiazole C-H at δ 7.2–7.8 ppm.
  • IR Spectroscopy : Urea C=O stretch at ~1650–1680 cm⁻¹ and thiazole C-S absorption at ~680 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M+H]⁺ should match the calculated mass (C₁₉H₁₇ClN₄OS: 392.08 g/mol).

Q. What in vitro biological screening models are suitable for initial activity profiling?

  • Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays. Similar urea-thiazole hybrids show MIC values of 8–32 µg/mL .
  • Anticancer : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Thiazole-urea derivatives often exhibit IC₅₀ values of 10–50 µM .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) alter bioactivity, and what SAR trends emerge?

  • Substituent Impact :

Substituent PositionBioactivity TrendExample Data
Thiazole 4-Cl↑ AnticancerIC₅₀: 12 µM vs. 25 µM (non-Cl analog)
o-Tolyl vs. p-Tolyl↓ AntimicrobialMIC: 16 µg/mL vs. 8 µg/mL
  • Mechanistic Insight : Chlorine enhances lipophilicity (logP ~3.5), improving membrane penetration. o-Tolyl steric effects may hinder target binding in some assays .

Q. What experimental strategies resolve contradictions in activity data across studies (e.g., divergent IC₅₀ values)?

  • Approaches :

Standardized Assay Conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (48–72 hrs).

Orthogonal Validation : Confirm cytotoxicity via ATP-based assays (e.g., CellTiter-Glo) alongside MTT .

Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation .

Q. How can computational modeling guide target identification for this compound?

  • Methods :

  • Molecular Docking : Screen against kinases (e.g., EGFR) or bacterial enzymes (e.g., DNA gyrase). Thiazole-urea scaffolds show high affinity for EGFR (docking scores <−9 kcal/mol) .
  • MD Simulations : Simulate binding stability over 100 ns; RMSD <2 Å suggests robust target engagement .

Methodological Challenges and Solutions

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Issue : Urea byproducts (e.g., symmetrical ureas) contaminate the product.
  • Solution : Use silica gel chromatography (EtOAc/hexane, 3:7) or recrystallization from ethanol/water (yield: 70–85% purity >95%) .

Q. How to design dose-response studies for in vivo efficacy without toxicity?

  • Protocol :

MTD Determination : Administer 10–100 mg/kg in murine models; monitor weight loss and organ toxicity.

Pharmacokinetics : Measure plasma half-life (t₁/₂) via LC-MS; target t₁/₂ >4 hrs for QD dosing .

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